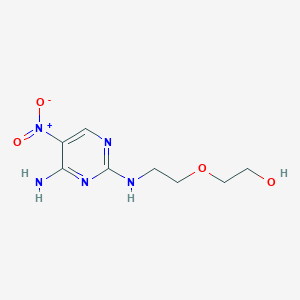

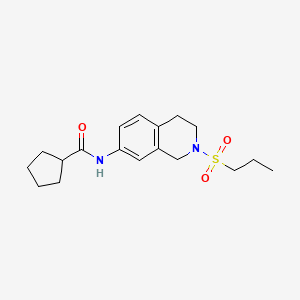

2-(2-((4-Amino-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-((4-Amino-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

While there isn’t specific information available on the synthesis of “2-(2-((4-Amino-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol”, related compounds have been synthesized and studied. For instance, “2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1)” has been synthesized and grown as optically transparent single crystals by conventional slow evaporation solution technique (SEST) .

Scientific Research Applications

Anti-Fibrosis Activity

The compound has been studied for its potential in treating fibrotic diseases. Pyrimidine derivatives, including this compound, have shown promising results in inhibiting the expression of collagen and hydroxyproline in cell culture, indicating potential as novel anti-fibrotic drugs .

Antimicrobial Properties

Pyrimidine moieties are known to exhibit antimicrobial activities. The structure of “2-(2-((4-Amino-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol” suggests it could be effective against various microbial pathogens, which could lead to the development of new antimicrobial agents .

Antiviral Applications

Similar to their antimicrobial properties, pyrimidine derivatives can also possess antiviral activities. This compound could be explored for its efficacy against viral infections, potentially contributing to the treatment of diseases like influenza or HIV .

Antitumor Potential

The pyrimidine core is often associated with antitumor properties. Research into the biological activities of this compound could uncover its potential use in cancer therapy, possibly as a chemotherapeutic agent .

Chemical Biology and Medicinal Chemistry

As a privileged structure in medicinal chemistry, the pyrimidine moiety is crucial for the construction of heterocyclic compound libraries with potential biological activities. This compound could serve as a key intermediate in the synthesis of various biologically active molecules .

Synthesis of Heterocyclic Compounds

The compound can be used in the synthesis of novel heterocyclic compounds, which are an important component of medicinal chemistry and chemical biology. These compounds can have a wide range of pharmaceutical applications .

Pharmacological Research

Given its structural features, this compound can be employed in pharmacological research to develop drugs with improved efficacy and reduced side effects. It could be particularly useful in the design of drugs targeting specific cellular pathways .

Drug Discovery and Development

The compound’s potential biological activities make it a candidate for drug discovery programs. It could be used to develop new drugs or as a scaffold for generating derivatives with enhanced therapeutic properties .

properties

IUPAC Name |

2-[2-[(4-amino-5-nitropyrimidin-2-yl)amino]ethoxy]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O4/c9-7-6(13(15)16)5-11-8(12-7)10-1-3-17-4-2-14/h5,14H,1-4H2,(H3,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOVSDVULBMFEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)NCCOCCO)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-((4-Amino-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-Methoxyphenyl)-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2865337.png)

![7-butyl-N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2865340.png)

![2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2865342.png)

![3-[(4-fluorophenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B2865347.png)

![N-(3,5-dimethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2865352.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-chlorobenzamide](/img/structure/B2865353.png)

![N-(2-(dimethylamino)ethyl)-5-phenyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2865358.png)